1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbonitrile
Overview
Description
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbonitrile is a useful research compound. Its molecular formula is C12H11ClF3N3 and its molecular weight is 289.68 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is believed to interact with its targets, possibly spectrin-like proteins, leading to changes in the cytoskeleton of oomycetes .
Biochemical Pathways
Its action on the cytoskeleton of oomycetes suggests that it may interfere with processes such as cell division and growth .
Result of Action
The action of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbonitrile results in the inhibition of the growth of oomycetes. It affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Biochemical Analysis
Biochemical Properties
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux . This compound has been observed to affect various cell types, including cancer cells, where it can induce apoptosis or inhibit proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its efficacy and potency . Long-term exposure to this compound can result in sustained alterations in cellular processes, which are crucial for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Studies have identified threshold doses that produce significant biochemical and cellular changes without causing harm . Understanding these dosage effects is essential for developing safe and effective therapeutic strategies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the synthesis or degradation of key metabolites, thereby altering the overall metabolic balance within the cell . These interactions are critical for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for its activity and function within the cell . Understanding the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N3/c13-10-5-9(12(14,15)16)7-18-11(10)19-3-1-8(6-17)2-4-19/h5,7-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIQZCJINMFWHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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